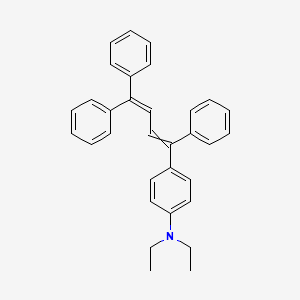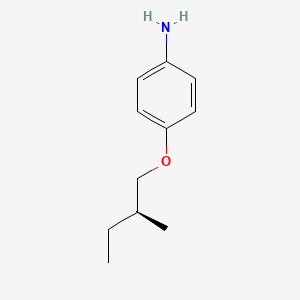
(S)-4-(2-Methyl-butoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(2-Methyl-butoxy)-phenylamine, also known as 4-[(2S)-2-methylbutoxy]aniline, is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is an organic compound that features a phenylamine structure with a 2-methyl-butoxy substituent at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Methyl-butoxy)-phenylamine typically involves the reaction of 4-aminophenol with 2-methylbutyl bromide under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Methyl-butoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
(S)-4-(2-Methyl-butoxy)-phenylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-Methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-3-methyl-butoxy)-phenylamine
- 4-(3-Methoxy-3-methyl-butoxy)-3-trifluoromethyl-phenylamine
- 5-Chloro-2-(3-methoxy-3-methyl-butoxy)-phenylamine
Uniqueness
(S)-4-(2-Methyl-butoxy)-phenylamine is unique due to its specific structural configuration and substituent pattern, which confer distinct chemical and biological properties. Its stereochemistry (S-configuration) and the presence of the 2-methyl-butoxy group at the para position differentiate it from other similar compounds .
Properties
CAS No. |
112418-54-9 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
4-(2-methylbutoxy)aniline |
InChI |
InChI=1S/C11H17NO/c1-3-9(2)8-13-11-6-4-10(12)5-7-11/h4-7,9H,3,8,12H2,1-2H3 |
InChI Key |
DROCLXOXZQSXQJ-UHFFFAOYSA-N |
SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)N |
Synonyms |
(S)-4-(2-METHYL-BUTOXY)-PHENYLAMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


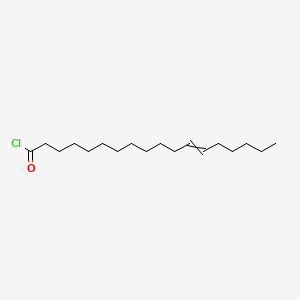
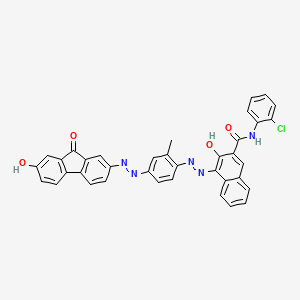
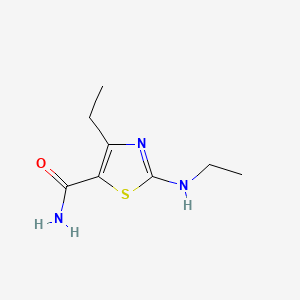
![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
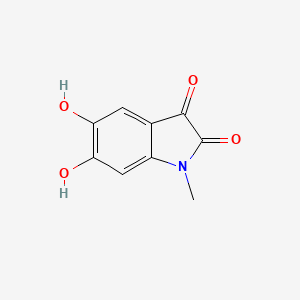
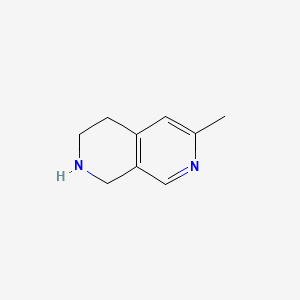

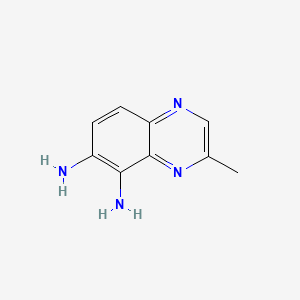
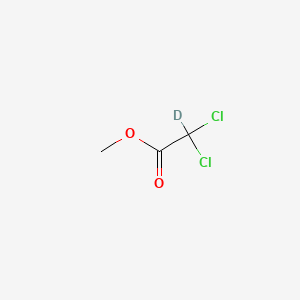
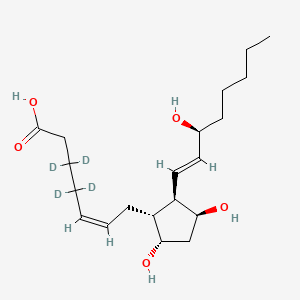
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
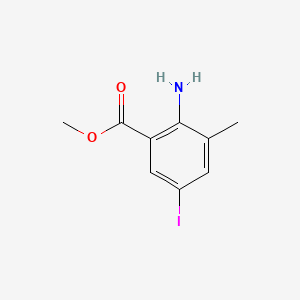
![(3aS,4R,5S,7S,8aR)-5-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570325.png)
